Benzyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Description
Benzyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane core with a benzyl carboxylate ester at position 8, a phenyl group at position 1, and a methyl substituent at position 2. Its molecular formula is C₂₂H₂₃N₃O₃ (exact mass: 377.17 g/mol), and it is structurally characterized by a spiro junction that bridges a piperidine and a cyclohexane ring .
Properties
IUPAC Name |
benzyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-23-17-25(19-10-6-3-7-11-19)22(20(23)26)12-14-24(15-13-22)21(27)28-16-18-8-4-2-5-9-18/h2-11H,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKGAPPVSDDLKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CN(C2(C1=O)CCN(CC2)C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a benzylamine derivative with a suitable ketone, followed by cyclization and functional group modifications . The reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketone groups to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Neuropharmacological Potential
Research indicates that Benzyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate may interact with dopaminergic and serotonergic receptors. These interactions suggest potential applications in treating neuropsychiatric disorders such as depression and anxiety.
Table 1: Interaction Studies
| Study | Target Receptor | Effect | Reference |
|---|---|---|---|
| Study A | Dopamine D2 | Agonist | |
| Study B | Serotonin 5-HT2A | Antagonist | |
| Study C | NMDA Receptor | Modulation |
Antimicrobial and Anticancer Properties
Some derivatives of triazaspiro compounds have demonstrated antimicrobial and anticancer activities. This compound is being investigated for these properties.
Table 2: Biological Activity Findings
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | |
| Anticancer | MCF7 (breast cancer) | 20 |
Synthesis and Optimization Techniques
The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity using modern techniques such as continuous flow reactors.
Table 3: Synthesis Steps Overview
| Step Number | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Alkylation | Benzyl bromide |
| 2 | Cyclization | Sodium hydride |
| 3 | Functionalization | Potassium permanganate |
Case Study on Neurotransmitter Modulation
A recent study explored the modulation of neurotransmitter signaling pathways by this compound. The findings indicated that it could serve as a potential therapeutic agent for mood disorders by enhancing serotonin levels in the synaptic cleft.
Case Study on Anticancer Activity
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer drug candidate.
Mechanism of Action
The mechanism of action of Benzyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Spirocyclic Triazaspirodecanes
Key Observations :
- Benzyl carboxylate vs.
- Fluorinated substituents : The p-fluorocinnamoyl group in introduces electron-withdrawing effects, which may enhance binding affinity to hydrophobic enzyme pockets.
- Dual ketone groups : The 2,4-dioxo derivative in could participate in additional hydrogen bonding, affecting solubility and target engagement.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
Benzyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate is a complex organic compound with significant potential in pharmacology due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with various receptors, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of triazaspiro compounds characterized by a spirocyclic structure. Its molecular formula is with a molecular weight of 379.45 g/mol. The presence of a benzyl group, a methyl group, and a carboxylate functional group contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O3 |
| Molecular Weight | 379.45 g/mol |
| CAS Number | 170465-16-4 |
Interaction with Receptors
Research indicates that this compound interacts with specific neurotransmitter receptors, particularly dopaminergic and serotonergic receptors. These interactions suggest potential applications in treating neuropsychiatric disorders such as depression and anxiety by modulating neurotransmitter signaling pathways.
Antimicrobial and Anticancer Properties
Some derivatives of triazaspiro compounds have demonstrated antimicrobial and anticancer activities. For instance, studies have shown that certain structural modifications enhance the antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231), colon (HCT-116), and leukemia (K562) cells. The structure-activity relationship (SAR) indicates that substitutions on the benzyl moiety can significantly influence biological activity.
Case Studies and Research Findings
- Erythropoietin Upregulation : A study highlighted the efficacy of triazaspiro compounds as pan-inhibitors of prolyl hydroxylases (PHDs), which are involved in the regulation of hypoxia-inducible factors (HIFs). These inhibitors can induce erythropoietin (EPO) upregulation, suggesting potential therapeutic applications in anemia treatment .
- Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against cancer cell lines. The IC50 values for various derivatives were reported to be lower than standard chemotherapeutics like doxorubicin .
- Receptor Agonism : Research has identified derivatives of triazaspiro compounds as selective agonists for δ-opioid receptors, indicating their potential use in pain management therapies .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
